molecular formula C9H8BrN3O2 B571974 Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1251033-23-4

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B571974
CAS No.: 1251033-23-4
M. Wt: 270.086
InChI Key: GJGGLTAJGAFPBP-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate typically involves a multi-step process. One common method includes the cyclization of 2-aminopyridine with α-bromoketones, followed by esterification . The reaction is usually carried out in an organic solvent such as ethyl acetate, and the cyclization is promoted by bromination without the need for a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction Reactions: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Comparison with Similar Compounds

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These compounds share a common imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAJSQRCXJXDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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